molecular formula C5H9ClO2<br>CH3(CH2)3OCOCl<br>C5H9ClO2 B051088 Butyl chloroformate CAS No. 592-34-7

Butyl chloroformate

Cat. No. B051088
CAS RN: 592-34-7
M. Wt: 136.58 g/mol
InChI Key: NRDQFWXVTPZZAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Butyl chloroformate can be synthesized through several methods, including the reaction of potassium perfluoro-tert-butoxide with phosgene in xylene or mesitylene, leading to perfluoro-tert-butyl chloroformate. This compound is reactive towards hydroxy, sulfhydryl, and amino compounds, forming the corresponding alkyl carbonates, thiolcarbonates, or carbamates, respectively (Hudlický, 1982).

Molecular Structure Analysis

The molecular structure of butyl chloroformate involves a butyl group attached to a chloroformate moiety, indicating its reactivity and applications in forming protected intermediates in organic synthesis. Detailed molecular interactions, like those seen in chloroform-diluent mixtures, suggest significant solvation and association complexes that might influence the reactivity of butyl chloroformate in various solvents (Choi & Tedder, 1997).

Chemical Reactions and Properties

Butyl chloroformate reacts in various chemical transformations, including Curtius rearrangement for producing protected anilines and aromatic ureas from aromatic carboxylic acids, highlighting its versatility in organic synthesis (Lebel & Leogane, 2006). Additionally, its radical-initiated reduction by tri-n-propylsilane showcases its utility in removing unwanted hydroxy groups from molecules (Jackson & Malek, 1977).

Physical Properties Analysis

The physical properties of butyl chloroformate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical reactions. These properties are influenced by its molecular structure and the nature of substituents attached to the tin atom, as seen in studies of n-butyltin compounds (Matczak, 2010).

Chemical Properties Analysis

Butyl chloroformate's chemical properties, including reactivity towards nucleophiles, ability to form stable complexes, and participation in various organic transformations, define its utility in synthetic chemistry. Its role in enhancing reactivity of carbonyl compounds through hydrogen-bond formation in chloroform illustrates the impact of solvent interactions on its chemical behavior (Domingo & Andrés, 2003).

Scientific Research Applications

  • Lipid Extraction from Human Serum : A study by Pellegrino et al. (2014) developed a method for lipid extraction from human serum using a mixture of methanol/chloroform/MTBE, which includes butyl chloroformate. This method is useful for large-scale applications in scientific research and clinical trials (Pellegrino et al., 2014).

  • Analysis of Anaerobic Bacteria : Thomann and Hill (1986) explored the use of safer solvents, including butyl chloroformate, for extracting metabolic organic acids in the identification of anaerobic bacteria (Thomann & Hill, 1986).

  • Chlorpropamide Determination in Human Serum : Toolan and Wagner (1959) studied the physical properties of chlorpropamide and developed a method for its determination in human serum. They used a two-stage extraction procedure involving chloroform, which could be related to butyl chloroformate (Toolan & Wagner, 1959).

  • HPLC Analysis of Amino Compounds : Büschges et al. (1996) prepared enantiomers of 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate for enantiospecific HPLC analysis of amino compounds in biogenic matrices, indicating its use in chromatography (Büschges et al., 1996).

  • Herbicide Residue Determination : Butz and Stan (1993) described a method for determining chlorophenoxy acid and other acidic herbicides as esters using butyl chloroformate, demonstrating its use in environmental analysis (Butz & Stan, 1993).

  • Chiral Chloroformates in Chromatography : Ahnoff et al. (1990) investigated chiral chloroformates as derivatizing reagents in chromatography, which includes the study of compounds related to butyl chloroformate (Ahnoff et al., 1990).

Safety And Hazards

Butyl chloroformate is highly flammable and corrosive . Inhalation can irritate the nose and throat and cause delayed pulmonary edema . Contact can severely irritate and burn the skin and eyes, possibly causing eye damage . Ingestion can cause burns of the mouth and stomach .

properties

IUPAC Name

butyl carbonochloridate
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InChI

InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3
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InChI Key

NRDQFWXVTPZZAZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)Cl
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Molecular Formula

C5H9ClO2, Array
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DSSTOX Substance ID

DTXSID7060461
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Molecular Weight

136.58 g/mol
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Physical Description

N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C
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Flash Point

77 °F (USCG, 1999), 77 °F, 30 °C c.c.
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Solubility

Solubility in water: reaction
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Density

1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 4.72
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Vapor Pressure

5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72
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Product Name

Butyl chloroformate

CAS RN

592-34-7
Record name N-BUTYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
ES Lewis, WC Herndon - Journal of the American Chemical …, 1961 - ACS Publications
… All chloroformates were made by the methods previously described; 2-butyl chloroformate had bp 39-40 (21 mm.). … diluted with racemic 2-butyl chloroformate. A very slow flow rate was …
Number of citations: 28 pubs.acs.org
AS Pimentel, GS Tyndall, JJ Orlando… - … journal of chemical …, 2010 - Wiley Online Library
Formates are produced in the atmosphere as a result of the oxidation of a number of species, notably dialkyl ethers and vinyl ethers. This work describes experiments to define the …
Number of citations: 20 onlinelibrary.wiley.com
FD Chattaway, E Saerens - Journal of the Chemical Society …, 1920 - pubs.rsc.org
… With the mines it is best to add an ethelreial solution of the basel mixed with an elquivalelnt amountl of pyridine tot an ethereal solution of the equivaleint quantity of n-butyl chloroformate…
Number of citations: 13 pubs.rsc.org
JB Kyong, Y Lee, MJ D'Souza… - European journal of …, 2012 - ncbi.nlm.nih.gov
… The simplest, tert-butyl chloroformate, decomposes rapidly above 10 C and the major … dominant alkene-formation pathway involved in the tert-butyl chloroformate decomposition. …
Number of citations: 5 www.ncbi.nlm.nih.gov
JT Adams - 1973 - search.proquest.com
… In an effort to determine which mechanistic pathways are important in product formation, the products of the reaction of racemic threo-3phenyl-2-butyl chloroformate-l,l,l,3-d. (15) with …
Number of citations: 3 search.proquest.com
M Hudlicky - Journal of Fluorine Chemistry, 1982 - Elsevier
… xylene or mesitylene to give perfluorotert-butyl chloroformate (I) and bis(perfluoro-tert-butyl) … of secondary amines and from that of unreacted perfluoro-tert-butyl chloroformate (+70 ppm). …
Number of citations: 9 www.sciencedirect.com
R Büschges, R Devant, E Mutschler… - … of pharmaceutical and …, 1996 - Elsevier
(+)- and (−)-4-(6-methoxy-2-naphthyl)-2-butyl chloroformate (NAB-C) were prepared from the prochiral nonsteroidal anti-inflammatory agent nabumetone with the aim of developing …
Number of citations: 15 www.sciencedirect.com
JP Anselme, K Sakai - The Journal of Organic Chemistry, 1971 - ACS Publications
… erí-Butyl chloroformate was prepared by the addition of phosgene to ieri-butyl alcohol at —78 in the presence of pyridine. The reaction of 1 with TMGA was carried out at 0 in ether with …
Number of citations: 29 pubs.acs.org
LA Carpino, KN Parameswaran… - The Journal of …, 1970 - ACS Publications
… -Bromo- and a, -dibromo-í-butyl chloroformate have been synthesized and found to be significantly more stable than -butyl chloroformate. On … Although -butyl chloroformate was …
Number of citations: 45 pubs.acs.org
HR Hudson, AJ Koplick - Phosphorus, Sulfur, and Silicon and the …, 2011 - Taylor & Francis
… Thermal decomposition of n-butyl thiolochloroformate at 150C follows a similar pattern to that reported previously for n-butyl chloroformate, to give butyl chloride which is largely …
Number of citations: 1 www.tandfonline.com

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